molecular formula C22H40N6O2 B1213143 Crambescin A

Crambescin A

Cat. No. B1213143
M. Wt: 420.6 g/mol
InChI Key: CNYOJFKISRGTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crambescin A is a natural product found in Batzella with data available.

Scientific Research Applications

1. Effects on Voltage-Gated Ion Channels in Neurons

Crambescins, including Crambescin A, are known for their effects on voltage-gated ion channels in neurons. Specifically, Crambescin A2 inhibits potassium currents, while other related compounds have varying effects on sodium and calcium channels. This suggests a potential role in modulating neurotransmitter release and synaptic transmission in the central nervous system (Martín et al., 2013).

2. Bioactive Guanidine Alkaloids in Marine Sponges

Crambescin A is part of the guanidine alkaloids found in marine sponges. These compounds have been studied for their structural characteristics and potential cytotoxic effects on neuronal cell lines, with Crambescin A being one of the notable compounds in this category (Bondu et al., 2012).

3. Sustainable Production of Bioactive Compounds

Research has been conducted on the environmental assessment of sustainable production methods for compounds like Crambescin A, focusing on cultured marine sponges and the extraction and purification processes. This is crucial for potential anticancer drug development (Pérez-López et al., 2014).

4. Cytoprotective Effect on HepG2 Cells

Crambescin C1, a compound closely related to Crambescin A, has shown to exert a cytoprotective effect on HepG2 cells by inducing metallothionein and inhibiting tumor cell proliferation. This indicates a potential application in cancer therapy (Roel et al., 2015).

5. Induction of Nitric Oxide Production

Crambescin C1 has also been found to increase nitric oxide production, suggesting possible therapeutic applications in conditions where NO bioavailability is perturbed. This effect is related to its interaction with enzymes like eNOS and iNOS (Rubiolo et al., 2021).

6. Total Synthesis of Crambescin A

Efforts have been made to achieve the total synthesis of Crambescin A, which is crucial for medicinal applications. This synthesis presents a challenge due to its unique structure but offers potential for various medically important properties (Gao et al., 2020).

properties

Product Name

Crambescin A

Molecular Formula

C22H40N6O2

Molecular Weight

420.6 g/mol

IUPAC Name

4-(diaminomethylideneamino)butyl 1-amino-3-nonyl-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-4-carboxylate

InChI

InChI=1S/C22H40N6O2/c1-2-3-4-5-6-7-8-12-17-19(18-13-11-15-28(18)22(25)27-17)20(29)30-16-10-9-14-26-21(23)24/h17H,2-16H2,1H3,(H2,25,27)(H4,23,24,26)

InChI Key

CNYOJFKISRGTCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1C(=C2CCCN2C(=N1)N)C(=O)OCCCCN=C(N)N

synonyms

crambescin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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